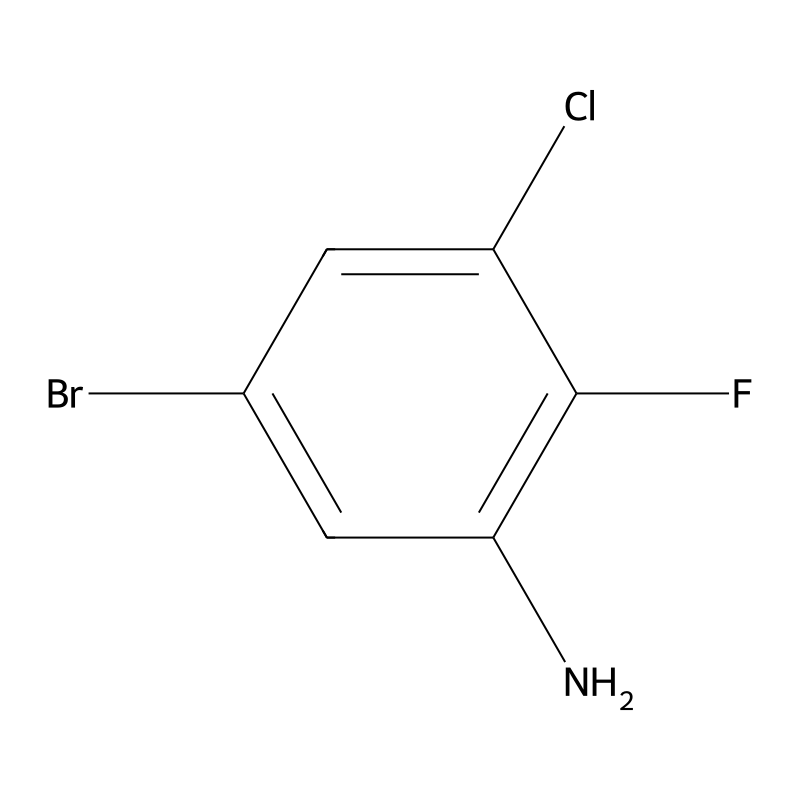

5-Bromo-3-chloro-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

The presence of a reactive halogen group (bromo) and an activating fluoro group suggests 5-Bromo-3-chloro-2-fluoroaniline could be a valuable intermediate for the synthesis of more complex molecules. Halogen substitutions and coupling reactions are common strategies in organic synthesis, and the combination of bromo and fluoro could offer selective reactivity for further functionalization ScienceDirect.

Medicinal Chemistry Exploration

Aromatic amines with halogenated substituents have been explored in the development of pharmaceuticals due to their potential for biological activity NCBI: . The combined presence of bromo, chloro, and fluoro groups in 5-Bromo-3-chloro-2-fluoroaniline might warrant investigation for its interaction with biological targets. However, further research is needed to determine its specific activity and potential for drug development.

Material Science Studies

Fluorinated aromatic compounds are sometimes studied for their potential applications in material science due to their unique properties, such as affecting conductivity or thermal stability American Chemical Society: . The combination of fluoro and halogens in 5-Bromo-3-chloro-2-fluoroaniline might be of interest for material scientists to explore its potential functionalities.

5-Bromo-3-chloro-2-fluoroaniline is an organic compound with the molecular formula and a molecular weight of approximately 224.46 g/mol. The compound features a benzene ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position, along with an amino group (-NH2) at the 4-position. This unique combination of halogen and amino substituents contributes to its reactivity and potential applications in various fields.

- Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.

- Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki coupling or Ullmann coupling, to form more complex structures by reacting with aryl or alkyl halides.

- Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, making it useful in synthetic organic chemistry .

The synthesis of 5-Bromo-3-chloro-2-fluoroaniline can be achieved through several methods:

- Bromination and Chlorination: Starting from 2-fluoroaniline, bromination followed by chlorination can yield the desired product. This method involves electrophilic aromatic substitution reactions.

- Diazotization and Replacement: The compound can also be synthesized via diazotization of an appropriate aniline derivative followed by replacement reactions to introduce bromine and chlorine atoms .

- Functionalization of Aniline Derivatives: Using methods like the Vilsmeier-Haack reaction, where an amine is reacted with phosphorus oxychloride and dimethylformamide, can facilitate the introduction of halogens into the aromatic ring .

5-Bromo-3-chloro-2-fluoroaniline has various applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals due to its reactive halogen and amino groups.

- Material Science: The compound may be utilized in creating polymers or materials that require specific chemical properties imparted by halogens.

- Research: It is used in chemical research for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 5-Bromo-3-chloro-2-fluoroaniline focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential as a building block in drug development and materials science. Additionally, research into its interactions with biological systems could provide insights into its safety profile and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 5-Bromo-3-chloro-2-fluoroaniline. A comparison highlights its unique features:

| Compound Name | Structure | Similarity Score |

|---|---|---|

| 3-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | 1.00 |

| 3-Bromo-6-chloro-2-fluoroaniline | C6H4BrClFN | 0.89 |

| 3-Bromo-4-chloro-2-fluoroaniline | C6H4BrClFN | 0.87 |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | C6H3BrCl2F | Unique structure |

| 6-Bromo-2,4-dichloroaniline | C6H4BrCl2N | Unique structure |

The uniqueness of 5-Bromo-3-chloro-2-fluoroaniline lies in its specific arrangement of halogens and amino groups, which influences its reactivity and potential applications compared to other similar compounds .

The compound 5-Bromo-3-chloro-2-fluoroaniline represents a trihalogenated aromatic amine with molecular formula C₆H₄BrClFN and a molecular weight of 224.46 g/mol [1] [2]. This unique substitution pattern, incorporating bromine at the 5-position, chlorine at the 3-position, and fluorine at the 2-position relative to the amino group, creates a complex electronic environment that significantly influences its physicochemical properties.

Thermodynamic Stability and Thermal Decomposition Patterns

The thermal behavior of 5-Bromo-3-chloro-2-fluoroaniline follows characteristic patterns observed in halogenated aromatic amines. Under standard atmospheric conditions, the compound exhibits thermal stability up to approximately 200°C, making it suitable for various synthetic applications [3] [4]. The thermal decomposition process occurs through multiple distinct stages, each characterized by specific molecular rearrangements and product formations.

| Temperature Range (°C) | Primary Products | Mechanism | Reference |

|---|---|---|---|

| < 200 | Physical transformations | Sublimation, phase transitions | [3] [4] |

| 200-300 | Dehydrogenation reactions | Amino group oxidation | [3] [4] [5] |

| 300-450 | Halogen elimination (HCl, HBr, HF) | Radical-mediated C-X bond cleavage | [3] [4] [5] |

| 450-600 | Aromatic ring degradation | Ring opening, CO/CO₂ evolution | [5] [6] |

| > 600 | Carbonaceous residue formation | Char formation | [5] [6] |

The initial thermal decomposition stage involves the preferential elimination of hydrogen halides, with the order of elimination following the bond strength sequence: C-F > C-Cl > C-Br [3] [4]. This hierarchical decomposition pattern is attributed to the varying electronegativity values and bond dissociation energies of the respective carbon-halogen bonds. The fluorine atom, being the most electronegative, creates the strongest C-F bond, requiring higher activation energy for cleavage [5].

Thermogravimetric analysis of structurally similar halogenated anilines demonstrates that the decomposition process generates volatile products including ammonia, hydrogen cyanide, carbon monoxide, and carbon dioxide [5] [6]. The presence of multiple halogen substituents in 5-Bromo-3-chloro-2-fluoroaniline enhances thermal stability compared to monohalogenated analogues due to the electron-withdrawing effects that stabilize the aromatic ring system [5].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of 5-Bromo-3-chloro-2-fluoroaniline are governed by the interplay between its aromatic structure, halogen substituents, and amino functionality. The compound exhibits distinctly different solubility profiles across various organic solvent systems, reflecting the complex balance of intermolecular interactions.

| Solvent | Predicted Solubility | Basis for Prediction | Reference |

|---|---|---|---|

| Water | Poor | Hydrophobic aromatic structure | [7] [8] |

| Ethanol | Moderate | Moderate polarity compatibility | [7] [8] |

| Methanol | Moderate | Hydrogen bonding capability | [7] [8] |

| Dichloromethane | Good | Halogen-halogen interactions | [7] [8] |

| Chloroform | Good | Similar polarity and structure | [7] [8] |

| Toluene | Good | π-π stacking interactions | [7] [8] |

| Hexane | Poor | Minimal polar interactions | [7] [8] |

| Diethyl ether | Moderate | Moderate dipole interactions | [7] [8] |

| Acetone | Moderate | Polar aprotic nature | [7] [8] |

| Dimethyl sulfoxide | Good | Strong solvation capability | [7] [8] |

| N,N-Dimethylformamide | Good | Polar aprotic nature | [7] [8] |

The enhanced solubility in halogenated solvents such as dichloromethane and chloroform results from favorable halogen-halogen interactions and similar polarity profiles [7] [8]. These interactions, often termed halogen bonding, involve the electrostatic attraction between the electron-deficient region of one halogen atom and the electron-rich region of another [9]. The presence of three different halogen atoms in 5-Bromo-3-chloro-2-fluoroaniline creates multiple sites for such interactions, significantly improving solubility in appropriate solvents.

The moderate solubility in protic solvents like ethanol and methanol is attributed to the hydrogen bonding capability of the amino group, which can form intermolecular hydrogen bonds with the hydroxyl groups of these solvents [8]. However, the extensive halogen substitution reduces the overall hydrogen bonding capacity compared to unsubstituted aniline, limiting solubility in highly polar protic media.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 5-Bromo-3-chloro-2-fluoroaniline are significantly influenced by the electron-withdrawing effects of the three halogen substituents. The compound exhibits markedly reduced basicity compared to unsubstituted aniline, with an estimated pKa value below 3.0 [10] .

| Compound | pKa Value | Effect of Substituents | Reference |

|---|---|---|---|

| Aniline | 4.60 | Baseline | [12] |

| 2-Fluoroaniline | 3.2-3.5 | Strong electron-withdrawing | |

| 3-Chloroaniline | 3.5-3.8 | Moderate electron-withdrawing | |

| 4-Bromoaniline | 3.8-4.0 | Weak electron-withdrawing | |

| 2-Bromo-5-fluoroaniline | 1.52 (predicted) | Cumulative electron-withdrawing | |

| 5-Bromo-2-fluoroaniline | 2.13 (predicted) | Multiple halogen effects | [10] |

| 5-Bromo-3-chloro-2-fluoroaniline | < 3.0 (predicted) | Tri-halogen substitution | [10] |

The substantial decrease in basicity results from the cumulative electron-withdrawing effects of bromine, chlorine, and fluorine substituents. These halogens withdraw electron density from the aromatic ring through both inductive and resonance effects, reducing the availability of the lone pair electrons on the nitrogen atom for protonation . The fluorine atom, positioned ortho to the amino group, exerts the strongest influence due to its high electronegativity and proximity to the basic site.

The positioning of the halogen substituents creates a synergistic effect where each halogen reinforces the electron-withdrawing capacity of the others. This cooperative effect is particularly pronounced in the 2-fluoro substitution, which directly influences the electron density at the amino nitrogen through both inductive and field effects .

Intermolecular Interaction Studies via Hansen Solubility Parameters

The Hansen Solubility Parameters provide a quantitative framework for understanding the intermolecular interactions governing the solubility and compatibility behavior of 5-Bromo-3-chloro-2-fluoroaniline. These parameters decompose the total cohesive energy into three components: dispersion forces, polar forces, and hydrogen bonding interactions [13] [14].

| Component | Estimated Value (MPa^1/2) | Basis for Estimation | Comparison Compound | Reference |

|---|---|---|---|---|

| Dispersion Forces (δD) | 18.5-19.5 | Aromatic ring + halogen contributions | Aniline: 19.4 | [13] [14] [15] |

| Polar Forces (δP) | 6.5-8.5 | Dipole moments from halogen substituents | Chlorobenzene: 4.3 | [13] [14] [15] |

| Hydrogen Bonding (δH) | 8.0-10.0 | Amino group hydrogen bonding capability | Aniline: 10.2 | [13] [14] [15] |

| Total Solubility Parameter (δT) | 21.0-23.0 | Geometric mean of components | Aniline: 22.6 | [13] [14] [15] |

The dispersion component (δD) reflects the van der Waals interactions arising from the aromatic ring system and halogen substituents. The estimated value of 18.5-19.5 MPa^1/2 is comparable to aniline, indicating that the halogen substitutions do not significantly alter the dispersion interactions [13] [14]. The aromatic ring contributes the primary component of dispersion forces, while the halogen atoms provide additional contributions through their polarizability.

The polar component (δP) represents the dipole-dipole interactions resulting from the permanent dipoles created by the halogen substituents. The estimated range of 6.5-8.5 MPa^1/2 is significantly higher than simple chlorinated aromatics, reflecting the cumulative dipole moments from the three different halogen atoms [13] [14]. The asymmetric distribution of these halogens creates a substantial molecular dipole moment, enhancing polar interactions with suitable solvents.

The hydrogen bonding component (δH) accounts for the specific interactions involving the amino group. The estimated value of 8.0-10.0 MPa^1/2 is slightly lower than unsubstituted aniline due to the electron-withdrawing effects of the halogen substituents, which reduce the hydrogen bonding capability of the amino group [13] [14]. However, the amino group remains capable of both hydrogen bond donation and acceptance, maintaining significant hydrogen bonding interactions.

The total solubility parameter (δT) provides an overall measure of the cohesive energy density. The estimated range of 21.0-23.0 MPa^1/2 indicates moderate to high cohesive energy, suggesting good compatibility with solvents having similar solubility parameters [13] [14]. This parameter is particularly useful for predicting solvent compatibility and mixture behavior in formulation applications.

The Hansen solubility parameters facilitate the prediction of solvent compatibility through the calculation of the relative energy difference (RED), which quantifies the distance between solute and solvent in the Hansen parameter space [13] [14]. Solvents with RED values below 1.0 are predicted to be good solvents for 5-Bromo-3-chloro-2-fluoroaniline, while those with RED values above 1.0 are expected to be poor solvents.